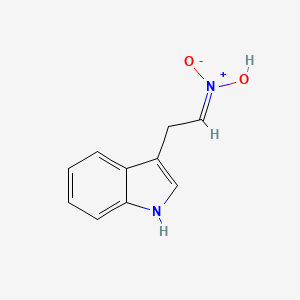

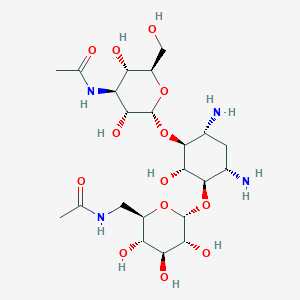

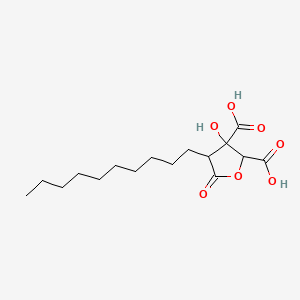

3'',6'-di-N-acetylkanamycin A

カタログ番号 B1255290

分子量: 568.6 g/mol

InChIキー: HUAYXMGRIABALH-CHOMWAFYSA-N

注意: 研究専用です。人間または獣医用ではありません。

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

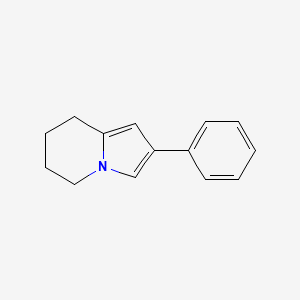

3'',6'-di-N-acetylkanamycin A is a N(6')-acetylkanamycin and a N(3'')-acetylkanamycin. It derives from a kanamycin A.

科学的研究の応用

Regulation of N-acetylkanamycin amidohydrolase in Kanamycin Fermentation

- Study Insight : The regulation of N-acetylkanamycin amidohydrolase (NAKA) in a Streptomyces kanamyceticus strain was studied, revealing details about the formation and activity of NAKA in relation to kanamycin fermentation. It was found that the formation of NAKA proceeded parallelly with the increase of both kanamycin and N-acetylkanamycin in the initial period, elucidating changes in the chemical composition of cells in the idiophase of the fermentation process (Satoh, Ogawa, & Satomura, 1976).

Development of Semisynthetic Aminoglycoside Antibiotics

- Study Insight : Research into the development of semisynthetic aminoglycoside antibiotics, like amikacin and netilmicin, highlighted their construction from kanamycin by introducing specific side chains. These modifications are designed to block the access of aminoglycoside-modifying enzymes to their target sites, which is a critical resistance mechanism in bacteria (Kondo & Hotta, 1999).

Chemoenzymatic Generation of N-Acylated Aminoglycosides

- Study Insight : This research involved the development of a methodology using aminoglycoside acetyltransferases (AACs) and unnatural acyl coenzyme A analogues for the chemoenzymatic generation of N-acylated aminoglycoside analogues. The study provided insights into the antibacterial potential of these synthetic analogues, contributing to understanding the substrate promiscuity of drug-modifying enzymes (Green et al., 2009).

Resistance to Semisynthetic Aminoglycosides

- Study Insight : Research on aminoglycosides, including amikacin, focused on bacterial resistance mechanisms, predominantly enzymatic modifications. The study provided insights into the development of new aminoglycosides that are refractory to these resistance mechanisms (Ramírez & Tolmasky, 2017).

Synthesis and Properties of Kanamycin C Derivatives

- Study Insight : This research involved the synthesis of kanamycin C and its derivatives, active against resistant bacteria. The study highlights the chemical conversion processes of kanamycin B into kanamycin C and the synthesis of its derivatives, contributing to understanding the chemical structure and properties of these antibiotics (Kondo et al., 1977).

Structural Studies on Antibiotic Resistance Enzymes

- Study Insight : Structural studies on enzymes like aminoglycoside 6'-N-acetyltransferase provide insights into the mechanisms of antibiotic resistance in bacteria. Understanding these structures aids in developing therapeutic agents that could overcome antibiotic resistance (Wybenga-Groot et al., 1999).

特性

分子式 |

C22H40N4O13 |

|---|---|

分子量 |

568.6 g/mol |

IUPAC名 |

N-[[(2R,3S,4S,5R,6R)-6-[(1R,2R,3S,4R,6S)-3-[(2S,3R,4S,5S,6R)-4-acetamido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,6-diamino-2-hydroxycyclohexyl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl]acetamide |

InChI |

InChI=1S/C22H40N4O13/c1-6(28)25-4-10-14(31)16(33)17(34)22(36-10)39-20-9(24)3-8(23)19(18(20)35)38-21-15(32)12(26-7(2)29)13(30)11(5-27)37-21/h8-22,27,30-35H,3-5,23-24H2,1-2H3,(H,25,28)(H,26,29)/t8-,9+,10-,11-,12+,13-,14-,15-,16+,17-,18-,19+,20-,21-,22-/m1/s1 |

InChIキー |

HUAYXMGRIABALH-CHOMWAFYSA-N |

異性体SMILES |

CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)NC(=O)C)O)N)N)O)O)O |

正規SMILES |

CC(=O)NCC1C(C(C(C(O1)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CO)O)NC(=O)C)O)N)N)O)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

![(3-Heptyl-5-hydroxyphenyl) 2-[5-(1,2-dihydroxyethyl)-3,4-dihydroxyoxolan-2-yl]oxy-6-heptyl-4-hydroxybenzoate](/img/structure/B1255207.png)

![(1S,2S,4S,4aR,4bR,7R,9aR,10S,10aR)-2-hydroxy-1,4-dimethyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1255208.png)

![2-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-7H-pyrano[2,3-g][1,4]benzodioxin-7-one](/img/structure/B1255219.png)

![(2S,8S,9S,10R,13S,14S,17S)-17-Acetyl-2-hydroxy-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B1255221.png)

![[(2R,3S,4S,5S)-4-hydroxy-2,5-bis(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] [(3R,4S,5S)-2,4,5-trihydroxyoxan-3-yl] hydrogen phosphate](/img/structure/B1255222.png)

![[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[(2R,3S,4S,6S)-6-[[(3S,5R,9S,12R,13R,14S)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2-methyloxan-3-yl]oxy-2-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B1255228.png)